{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Description
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole-based compound featuring a (2,4-difluorophenyl)methyl group at the pyrazole ring’s N1 position and a hydroxymethyl (-CH2OH) substituent at the C4 position. This structural motif is common in antifungal and antimicrobial agents, as seen in triazole derivatives like fluconazole .
Properties
Molecular Formula |
C11H10F2N2O |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-9(11(13)3-10)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
InChI Key |
FERFMLSRGZURAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 2,4-difluorobenzyl chloride with 4-hydroxypyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol, exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the proliferation of cancer cells through the modulation of specific signaling pathways .
Case Study:
A research team synthesized several derivatives of pyrazole and tested their efficacy against various cancer cell lines. The results showed that this compound had an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as a lead compound for further development.
Agrochemical Applications
2. Herbicidal Activity
The compound has shown promise as a herbicide. Studies indicate that pyrazole derivatives can inhibit the growth of specific weed species without affecting crop yield. This selectivity is crucial for sustainable agriculture practices.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85% |
| {1-(3-Chloro-5-fluorophenyl)-1H-pyrazol-4-yl}methanol | Setaria viridis | 90% |
Material Science Applications
3. Development of Functional Materials
In material science, this compound has been explored as a precursor for synthesizing novel polymers and composites due to its ability to form stable cross-links with other organic compounds.
Case Study:
A research group investigated the use of this compound in creating high-performance polymer networks. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, making them suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : (3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol
- Structural Differences: Bromophenyl group at C3 (vs.
- Impact : The electron-withdrawing bromine increases molecular weight (MW: ~369.2 g/mol) and may enhance halogen bonding with biological targets. However, steric bulk at C3 could reduce binding flexibility compared to the unsubstituted target compound.
Compound B : [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol
- Structural Differences : Difluoroethyl group at N1 (vs. difluorophenylmethyl in the target).
- Impact : The aliphatic difluoroethyl group reduces aromatic interactions but maintains electronegativity. Lower MW (162.14 g/mol) improves solubility but may decrease target affinity compared to the target compound’s aromatic substituent.
Compound C : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Structural Differences: Methyl and phenyl groups at N1 and C3 (vs.
- Impact : Absence of fluorine atoms reduces electronegativity and lipophilicity (LogP estimated ~1.5 vs. ~2.8 for the target compound). This may limit membrane penetration and antifungal efficacy.
Antifungal Potential
- The target compound’s difluorophenyl group is structurally analogous to triazole antifungals like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , which inhibits fungal lanosterol 14α-demethylase. Pyrazole derivatives, however, may exhibit distinct binding modes due to differences in heterocyclic core electronics.
- Compound A ’s bromophenyl group could enhance activity against resistant fungal strains via stronger halogen bonding, though toxicity risks may increase .
Physicochemical Properties
Advantages and Limitations
- Target Compound: Balances lipophilicity (for membrane penetration) and electronic effects (for target binding). Limited steric hindrance at C3 may improve binding flexibility.
- Compound A : Higher MW and bromine substitution may improve potency but increase synthetic complexity and toxicity.
- Compound B : Enhanced solubility but reduced target affinity due to aliphatic substituents.
Biological Activity
The compound {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10F2N2O
- Molecular Weight : 236.22 g/mol
- SMILES Notation : O=C(C)C1=C(C)N(C2=C(F)C=C(F)C=C2)N=C1
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell types including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study demonstrated that modifications in the pyrazole structure could enhance antiproliferative activity against breast cancer cells. Specifically, compounds with a 1-aryl-1H-pyrazole structure showed promising results in inhibiting tumor growth in vivo .
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Lung Cancer | A549 | 65% |
| Breast Cancer | MDA-MB-231 | 70% |
| Liver Cancer | HepG2 | 60% |
| Colorectal Cancer | HCT116 | 55% |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, certain pyrazole compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard dexamethasone .
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85% |
| IL-6 | 93% |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties against various bacterial strains. Notable findings include:
- Effective against E. coli, S. aureus, and Klebsiella pneumoniae.
One study reported that specific pyrazole compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives and tested their efficacy against HepG2 liver cancer cells. The compound this compound was found to inhibit cell proliferation by approximately 54%, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies on the anti-inflammatory effects of pyrazole derivatives revealed that this compound significantly reduced edema in animal models when administered at therapeutic doses . The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Q & A
Basic: What synthetic strategies are commonly employed to prepare {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol?
Answer:
The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. For example, a key intermediate may be synthesized via nucleophilic substitution or coupling reactions. In one approach (Scheme 1 in ), a triazole derivative undergoes a ring-opening reaction with a pyrazole-containing alkyne in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts, followed by hydrolysis and amidation to yield target compounds. Methanol or ethanol is often used as a solvent, and purification involves column chromatography or recrystallization .
Advanced: How can researchers resolve discrepancies in the reported biological activity of derivatives containing the this compound scaffold?
Answer:
Discrepancies often arise due to variations in substituent positioning, assay conditions, or target organisms. For instance, highlights that hydrazone derivatives of this scaffold show variable antimicrobial activity depending on the electron-withdrawing/donating groups attached. To address contradictions:
- Structural Analysis: Compare X-ray crystallography (e.g., ) or computational docking studies to assess binding interactions.
- Standardized Assays: Use consistent MIC (Minimum Inhibitory Concentration) testing protocols across studies.
- Data Normalization: Account for differences in cell lines or microbial strains, as seen in ’s evaluation of antifungal agents like Voriconazole, which shares structural motifs with this compound .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the difluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the pyrazole-methanol moiety (δ ~4.5–5.0 ppm for -CH₂OH).
- FTIR: O-H stretches (~3200–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are key markers.
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 columns) ensures purity, as described in for related pyrazole derivatives .
Advanced: What challenges arise in achieving high enantiomeric purity during synthesis, and how are they addressed?
Answer:
The chiral center in the methanol group can lead to racemization. Strategies include:
- Chiral Catalysts: Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to favor a single enantiomer.
- Chromatographic Separation: Chiral HPLC columns (e.g., amylose- or cellulose-based) resolve enantiomers, as applied in for Voriconazole, which shares stereochemical complexity .
- Crystallization-Induced Dynamic Resolution (CIDR): Leverage differential solubility of enantiomers in specific solvents .
Basic: How is the crystal structure of this compound determined, and what software is typically used?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) to measure reflection intensities.
- Structure Solution: Programs like SHELXT (for small molecules) or SHELXD (for macromolecules) solve phase problems ( ).
- Refinement: SHELXL refines atomic coordinates and thermal parameters. Hirshfeld surface analysis ( ) further examines intermolecular interactions .
Advanced: How can computational methods predict the biological activity of derivatives?
Answer:
- QSAR Modeling: Correlates substituent properties (e.g., logP, Hammett constants) with activity data from .
- Docking Simulations: Tools like AutoDock Vina predict binding affinities to targets (e.g., fungal CYP51 for antifungal activity, as in ).
- MD Simulations: Assess stability of ligand-target complexes over time, identifying critical interactions (e.g., hydrogen bonds with the methanol group) .
Basic: What are the common applications of this compound in medicinal chemistry?
Answer:
The scaffold is a privileged structure in antifungal and antimicrobial agents. For example:
- Antifungal Derivatives: Modifications at the pyrazole 4-position enhance activity against Candida spp. ( ).
- Anticancer Probes: Analogues with appended heterocycles (e.g., triazoles in ) inhibit kinases like GSK-3β .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity and stability?
Answer:
- Steric Effects: Bulky groups at the pyrazole 1-position (e.g., pentafluorophenyl in ) reduce rotational freedom, stabilizing the crystal lattice.
- Electronic Effects: Electron-withdrawing fluorine atoms on the phenyl ring ( ) enhance metabolic stability by reducing oxidative degradation.
- Hydrogen Bonding: The methanol group participates in intermolecular H-bonds, affecting solubility and crystallinity ( ) .
Basic: What safety and handling precautions are recommended for this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential irritancy (similar to fluconazole derivatives in ).
- Storage: In airtight containers at 2–8°C, protected from light ( ).
- Waste Disposal: Follow EPA guidelines for halogenated organic compounds .
Advanced: What strategies are employed to improve the bioavailability of derivatives?
Answer:
- Prodrug Design: Esterification of the methanol group (e.g., acetyl or phosphate esters) enhances membrane permeability.
- Nanoparticle Encapsulation: Liposomal formulations increase solubility, as tested for triazole antifungals ( ).
- Metabolic Shielding: Introduce methyl or fluorine groups at metabolically vulnerable positions ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
